molecular formula C14H11BrClNO B2914896 N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide CAS No. 330640-86-3

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide

Cat. No.: B2914896
CAS No.: 330640-86-3
M. Wt: 324.6
InChI Key: VZMKXUDJSFDQNF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(3-chlorophenyl)acetamide is a chemical compound with the CAS registry number 330640-86-3 and a molecular weight of 324.60 g/mol . Its molecular formula is C 14 H 11 BrClNO . As an amide derivative featuring both bromophenyl and chlorophenyl groups, it serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This structural motif is commonly explored in the development of pharmacologically active molecules, making it a compound of interest for researchers in drug discovery. The specific research applications, mechanism of action, and detailed biological profile of this compound are areas for ongoing scientific investigation. Researchers utilize this building block to study structure-activity relationships and to synthesize novel compounds for various biochemical screenings. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption under any circumstances.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMKXUDJSFDQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[4-(3-chlorophenyl)-2-oxothiazol-3-yl]acetamide (Compound 9f)

  • Molecular Formula : C₁₇H₁₁BrClN₂O₂S
  • Melting Point : 203–204°C
  • Synthetic Yield: 16% (ethanol recrystallization)
  • Key Features : Incorporates a thiazolone ring linked to the 3-chlorophenyl group. This structural modification enhances electrophilic reactivity compared to the parent compound, as evidenced by its lower melting point and reduced yield .

N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (Compound 10a)

  • Molecular Formula : C₂₆H₂₃BrClN₂O₃
  • Key Features: Contains an indole scaffold with a 4-chlorobenzoyl substituent.

N-(3-Chlorophenyl)-2-(5-bromo-2,3-dioxoindolin-1-yl)acetamide (Compound 4j)

  • Anticonvulsant Activity : Reduces immobility time by 44.6–54.9% in rodent models at 100 mg/kg.
  • Neurotoxicity : Lower neurotoxicity (rotarod test) compared to N-(4-bromophenyl) analogues, suggesting positional isomerism (3-Cl vs. 4-Br) influences CNS selectivity .

Physicochemical and Pharmacokinetic Properties

Property N-(4-Bromophenyl)-2-(3-Cl-phenyl)acetamide Compound 9f (Thiazolone) Compound 10a (Indole)
Molecular Weight (g/mol) 324.6 429.7 533.8
logP 4.4972 3.8 (estimated) 5.2 (estimated)
Melting Point (°C) Not reported 203–204 Not reported
Polar Surface Area (Ų) 23.1 68.2 75.6

Key Observations :

  • Lipophilicity : The indole derivative (10a) exhibits higher logP, likely due to the extended aromatic system.

Receptor Modulation (FPR1/FPR2 Ligands)

  • Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization in neutrophils . N-(4-Bromophenyl)-2-(3-chlorophenyl)acetamide lacks direct FPR activity but serves as a scaffold for optimizing receptor specificity through heterocyclic substitutions .

Antiviral Activity (SARS-CoV-2 Mᵖʳᵒ Inhibition)

  • 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) : Binds to SARS-CoV-2 Mᵖʳᵒ with a binding affinity of −22 kcal/mol , leveraging H-bond interactions with ASN142 and GLN189 .

Critical Analysis :

  • The parent compound’s synthesis via T3P-mediated coupling achieves higher yields (69% ) compared to thiazolone or indole derivatives, highlighting trade-offs between structural complexity and efficiency.

Biological Activity

N-(4-bromophenyl)-2-(3-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H10_{10}BrClN\O
  • Molecular Weight : 303.68 g/mol
  • IUPAC Name : this compound

The presence of bromine and chlorine substituents enhances the compound's lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen groups are known to enhance binding affinity, which can lead to increased potency against specific biological targets.

Potential Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of compounds similar to this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer effects, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). In vitro studies using the Sulforhodamine B (SRB) assay indicated that some derivatives exhibited notable cytotoxicity against these cancer cells .
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures can inhibit pro-inflammatory markers such as TNF-α and IL-6, suggesting potential anti-inflammatory properties . This activity could be beneficial in treating conditions characterized by inflammation.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMethodologyResults
AntimicrobialGram-positive bacteriaTurbidimetric methodMIC values: 4.69 - 22.9 µM
Gram-negative bacteriaTurbidimetric methodMIC values: 5.64 - 77.38 µM
AnticancerMCF7 (breast cancer cell line)Sulforhodamine B assaySignificant cytotoxicity observed
Anti-inflammatoryMacrophagesLPS-stimulation assaysInhibition of TNF-α and IL-6 production

Case Study: Anticancer Activity

In a study conducted by researchers at the National Center for Biotechnology Information (NCBI), several derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific compounds showed strong activity against MCF7 cells, with IC50_{50} values significantly lower than those of standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding modes of this compound derivatives with their respective targets. These studies revealed that the halogen substituents play a crucial role in enhancing binding affinity, thereby increasing the therapeutic potential of these compounds .

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